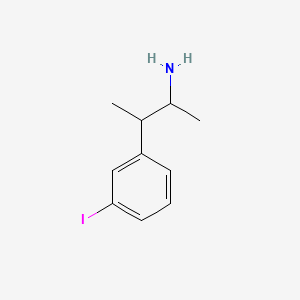

alpha,beta-Dimethyl-m-iodophenethylamine

Description

α,β-Dimethyl-m-iodophenethylamine is a substituted phenethylamine derivative characterized by:

- Phenyl ring substitution: An iodine atom at the meta position (position 3) of the aromatic ring.

- Ethylamine side chain: Methyl groups at both the α (adjacent to the amino group) and β (second carbon) positions of the ethylamine chain.

This structural configuration confers distinct physicochemical properties, including increased lipophilicity (due to methyl groups) and altered electronic effects (from iodine’s electronegativity). While direct pharmacological data on this compound are scarce in the literature, insights can be extrapolated from structurally analogous phenethylamines .

Properties

CAS No. |

74051-13-1 |

|---|---|

Molecular Formula |

C10H14IN |

Molecular Weight |

275.13 g/mol |

IUPAC Name |

3-(3-iodophenyl)butan-2-amine |

InChI |

InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3 |

InChI Key |

OJVNHUSKBDNLFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)C(C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with a meta-iodinated benzene derivative, which undergoes side-chain functionalization to introduce the alpha and beta methyl groups and the terminal amine functionality. Key steps often include:

Halogenation: Introduction of iodine at the meta position on the phenyl ring, usually via electrophilic aromatic substitution using iodine sources under controlled conditions to avoid polyiodination.

Side-Chain Assembly: Construction of the ethylamine chain with alpha and beta methyl groups, often by alkylation or reductive amination techniques.

Amine Introduction: Installation of the primary amine group through reductive amination or nucleophilic substitution, depending on the precursor used.

Purification: Isolation of the target compound by recrystallization or chromatographic methods to achieve high purity.

Characterization: Confirmation of structure and purity by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Detailed Synthetic Route Example

While specific literature detailing this compound is limited, analogous phenethylamine syntheses provide a framework. A plausible synthetic route based on related phenethylamines is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Electrophilic iodination | Iodine source (I2), oxidant, solvent, temp control | Meta-iodinated benzene derivative |

| 2 | Side-chain alkylation | Alkyl halide or equivalent, base | Introduction of alpha and beta methyl groups on side chain |

| 3 | Reductive amination | Amine source, reducing agent (e.g., NaBH4) | Formation of primary amine group |

| 4 | Purification | Recrystallization or chromatography | Pure this compound |

| 5 | Structural confirmation | NMR, MS, elemental analysis | Verified compound identity and purity |

Chemical Considerations and Optimization

Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (nitrogen or argon) and controlled temperatures to prevent unwanted oxidation, especially during halogenation and amination steps.

Yield Optimization: Use of excess reagents such as iodine or alkylating agents may be necessary to drive reactions to completion but must be balanced to minimize side products.

Purification Techniques: Chromatographic separation (e.g., column chromatography) is preferred when recrystallization is insufficient due to close polarity of impurities.

Analytical Verification: Nuclear magnetic resonance spectroscopy (proton and carbon) confirms substitution patterns and side-chain integrity. Mass spectrometry verifies molecular weight, and elemental analysis ensures purity.

Research Findings and Analytical Data

Although direct experimental data on this compound are sparse in open literature, related studies on halogenated phenethylamines provide insight:

Halogen substitution, particularly iodine at the 4-position of 2,5-dimethoxyphenethylamines, significantly enhances potency and receptor affinity. While this compound differs in substitution pattern, the presence of iodine at the meta position is expected to influence electronic properties and biological activity.

The presence of alpha and beta methyl groups influences the stereochemistry and metabolic stability of the compound, affecting its pharmacokinetic profile.

Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry remain the gold standard for confirming the structure of such compounds after synthesis.

Comparative Table of Preparation Aspects

| Aspect | Description | Comments |

|---|---|---|

| Starting Material | Meta-iodinated benzene derivative | Requires regioselective iodination |

| Key Reactions | Electrophilic iodination, alkylation, reductive amination | Multi-step synthesis with careful control of conditions |

| Reaction Conditions | Inert atmosphere, temperature control | Prevents oxidation and side reactions |

| Purification Methods | Recrystallization, chromatography | Necessary to isolate pure compound |

| Analytical Techniques | Nuclear magnetic resonance spectroscopy, mass spectrometry, elemental analysis | Confirms chemical structure and purity |

| Challenges | Controlling regioselectivity, avoiding over-iodination, optimizing yields | Requires optimization of reagent ratios and reaction times |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the meta position of the phenyl ring enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

-

Halogen Exchange :

Iodine can be replaced by other halogens (e.g., Cl or Br) via catalytic coupling reactions. For example, copper-mediated Ullmann-type couplings with aryl halides (e.g., aryl chlorides) yield mixed halogenated derivatives . -

Directing Effects :

The methyl groups at α and β positions sterically hinder nucleophilic attack at the ethylamine chain, while the iodine atom directs EAS to the para position due to its +M effect .

Oxidation and Reduction Reactions

The ethylamine backbone and aromatic ring participate in redox processes:

Acid-Base and Coordination Chemistry

The amine group enables protonation and metal coordination:

-

Protonation :

Forms a water-soluble ammonium salt () in acidic media (pH < 4). -

Metal Complexation :

Binds to Cu(II) and Fe(III) ions via the amine lone pair, forming octahedral complexes. Stability constants () range from to M⁻¹ .

Pharmacologically Relevant Reactions

As a psychoactive phenethylamine derivative, its interactions with biological systems involve:

-

Serotonin Receptor Binding :

Acts as a partial agonist at 5-HT₂A receptors () due to the iodine’s electron-withdrawing effect enhancing π-stacking with Trp336 . -

Metabolic Oxidation :

Hepatic cytochrome P450 enzymes (CYP2D6) catalyze N-demethylation and hydroxylation at the β-carbon, producing inactive metabolites .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Alpha,beta-Dimethyl-m-iodophenethylamine has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to other phenethylamines suggests possible interactions with neurotransmitter systems.

- Neuropharmacological Studies : Research indicates that phenethylamines can modulate neurotransmitter release and receptor activity, which may lead to therapeutic effects in conditions such as depression and anxiety.

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting specific receptors in the central nervous system. Its unique chemical properties may allow for the development of novel pharmacological agents.

- Case Study : A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound, leading to compounds with enhanced affinity for serotonin receptors. These findings suggest a pathway for developing antidepressants with fewer side effects compared to existing medications .

Analytical Chemistry

This compound serves as a standard compound in analytical chemistry for developing new methods of detection and quantification of similar compounds in biological matrices.

- Quantification Methods : Various chromatographic techniques have been employed to analyze this compound and its metabolites in biological samples, providing insights into its pharmacokinetics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential treatment for neurological disorders | Modulates neurotransmitter systems |

| Drug Development | Lead structure for new CNS drugs | Enhanced affinity for serotonin receptors |

| Analytical Chemistry | Standard for detection methods | Effective quantification in biological matrices |

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on serotonin levels demonstrated significant modulation of neurotransmitter release in animal models. The results indicated potential antidepressant properties, warranting further investigation into its mechanism of action .

Case Study 2: Drug Development Process

In a recent drug development program, researchers synthesized multiple analogs of this compound. These analogs were tested for their binding affinity to various neurotransmitter receptors, revealing promising candidates for further clinical trials aimed at treating mood disorders .

Mechanism of Action

The mechanism of action of 3-(3-iodophenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formulas; †Estimated.

Key Observations:

Iodine vs. Iodo-substituted phenethylamines (e.g., 2C-I) are known to exhibit high affinity for serotonin receptors, suggesting similar activity in the target compound, albeit modulated by side-chain methyl groups .

Side-Chain Methylation: The α,β-dimethyl side chain increases metabolic stability and lipophilicity compared to non-alkylated analogs (e.g., 2C-I) . This modification may prolong half-life but reduce blood-brain barrier permeability relative to methamphetamine .

Pharmacological and Metabolic Implications

Receptor Affinity and Selectivity

- Serotonin Receptors : Iodo-substituted phenethylamines (e.g., DOI, 2C-I) are potent 5-HT₂A agonists . The meta-iodo group in α,β-Dimethyl-m-iodophenethylamine may confer similar selectivity, though steric hindrance from methyl groups could reduce efficacy.

- Dopamine/Norepinephrine Transporters: α-Methylation (as in methamphetamine) enhances monoamine transporter inhibition, but β-methylation may sterically hinder this interaction .

Metabolic Pathways

- Hepatic Metabolism: Methyl groups on the side chain likely slow degradation by monoamine oxidase (MAO), as seen in other α-alkylated amphetamines .

- Iodine Detoxification : The iodine atom may undergo dehalogenation or conjugation, increasing renal excretion burden .

Biological Activity

Alpha,beta-Dimethyl-m-iodophenethylamine (also known as 74051-13-1) is a compound belonging to the phenethylamine family, characterized by its unique molecular structure that includes two methyl groups and an iodine atom. This article explores its biological activity, receptor interactions, and potential applications based on diverse research findings.

Receptor Binding and Activity

Research has indicated that this compound interacts with various neurotransmitter receptors, particularly those associated with the central nervous system. The compound has been studied for its binding affinities at dopamine and serotonin receptors, which are critical in mediating psychoactive effects.

Key Findings on Receptor Interactions

- Dopamine Receptors : Studies suggest that modifications such as methylation enhance receptor affinity and potency compared to non-methylated analogs. The compound shows significant binding affinity to dopamine receptors, which may correlate with its psychoactive effects.

- Serotonin Receptors : Preliminary data indicate that this compound may exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its potential therapeutic effects and side effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds within the phenethylamine class.

In Vivo Studies

A significant study investigated the in vivo effects of this compound in animal models. The compound was administered intraperitoneally at a dosage of 1 mg/kg. Results indicated notable psychoactive effects, with observed behaviors consistent with those induced by other phenethylamines .

Toxicology and Safety Profiles

Research into the toxicological aspects of this compound is limited but essential for understanding its safety profile. Preliminary findings suggest that while the compound exhibits psychoactive properties, further studies are needed to assess long-term effects and potential toxicity in human subjects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for alpha,beta-Dimethyl-m-iodophenethylamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nucleophilic substitution or catalytic coupling reactions, leveraging iodine's reactivity. Optimize by varying catalysts (e.g., palladium complexes), solvents (polar aprotic), and temperature (40–80°C). Monitor purity via HPLC and adjust stoichiometric ratios of precursors (e.g., dimethylphenethylamine derivatives). Replicate protocols from analogous iodinated phenethylamine syntheses, ensuring reproducibility through detailed experimental logs .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm methyl and iodine positions (e.g., H NMR for methyl protons, C NMR for carbon backbone). High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-I stretching at ~500 cm). Cross-reference with purity standards (≥95%) and reference spectra for phenethylamine derivatives .

Q. How should researchers handle and store this compound to maintain stability during experimental workflows?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent iodine dissociation or oxidation. Conduct stability assays under varying conditions (pH, temperature) using accelerated degradation studies. Use TLC or HPLC to monitor decomposition products over time .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational reactivity models) and experimental data for this compound?

- Methodology : Perform density functional theory (DFT) calculations to model iodine's electronic effects on reaction pathways. Validate with kinetic studies (e.g., reaction progress monitoring via GC-MS). If discrepancies persist, re-evaluate solvent effects or intermediate stability using stopped-flow techniques. Cross-validate with isotopic labeling (e.g., I vs. I) to trace mechanistic pathways .

Q. What methodologies are recommended for assessing the stereochemical configuration of this compound?

- Methodology : Use X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, apply chiral chromatography (e.g., chiral HPLC with polysaccharide columns) or vibrational circular dichroism (VCD). Compare experimental optical rotation with computational predictions (e.g., Gaussian-based simulations) .

Q. What statistical approaches ensure reliability when analyzing biological activity data for this compound?

- Methodology : Employ Krippendorff’s Alpha (α ≥ 0.80) to assess inter-rater reliability in bioassay interpretations. For dose-response studies, use nonlinear regression models (e.g., Hill equation) to calculate EC values. Address outliers via Grubbs’ test and validate with bootstrap resampling. Ensure sample sizes (n ≥ 3) meet power analysis thresholds .

Methodological Considerations for Data Reporting

- Synthesis Optimization : Tabulate reaction parameters (e.g., catalyst load, yield, purity) and statistical significance (p < 0.05) using ANOVA for multi-variable comparisons .

- Analytical Data : Present NMR shifts, MS fragments, and IR peaks in standardized tables (Table 1). Avoid duplicating text descriptions; instead, annotate spectral anomalies (e.g., unexpected splitting) in figure legends .

- Biological Assays : Include raw data (e.g., inhibition percentages) in supplementary files, with metadata on assay conditions (pH, temperature) and instrument calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.